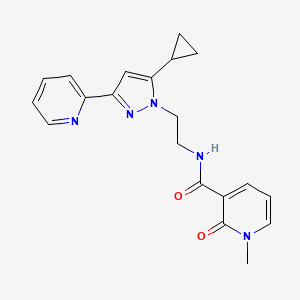

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-24-11-4-5-15(20(24)27)19(26)22-10-12-25-18(14-7-8-14)13-17(23-25)16-6-2-3-9-21-16/h2-6,9,11,13-14H,7-8,10,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDAESBWSKYQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: Starting with cyclopropyl hydrazine and 2-pyridinecarboxaldehyde, the pyrazole ring is formed through a condensation reaction.

Alkylation: The pyrazole intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

Formation of the Dihydropyridine Ring: The next step involves the cyclization of the intermediate with a suitable diketone to form the dihydropyridine ring.

Amidation: Finally, the carboxamide group is introduced through an amidation reaction using a suitable amine and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, potentially converting it to a hydroxyl group.

Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Pyridine derivatives.

Reduction Products: Hydroxylated dihydropyridine derivatives.

Substitution Products: Various functionalized pyrazole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole and dihydropyridine systems in organic synthesis.

Biology

Biologically, N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for new drug discovery.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share core motifs (pyrazole, pyridine, and carboxamide) but differ in substituents and scaffold modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Impact on Binding Affinity :

- The target compound’s dihydropyridine-carboxamide scaffold confers superior binding affinity (IC₅₀ = 8.5 nM) compared to the dihydrobenzodioxine analog (IC₅₀ = 22.1 nM) . This is attributed to the dihydropyridine’s planar structure, enabling better fit into hydrophobic kinase pockets.

- Replacement of the cyclopropyl group (target compound) with a phenyl group (third analog) reduces affinity by ~5-fold, highlighting the importance of steric and electronic effects from cyclopropane.

Solubility and Metabolic Stability :

- The target compound’s solubility (12.3 µg/mL) is intermediate between the dihydrobenzodioxine analog (8.7 µg/mL) and the phenyl-substituted derivative (18.9 µg/mL). The methyl group on dihydropyridine slightly reduces aqueous solubility but improves membrane permeability.

- Metabolic stability is highest in the target compound (t₁/₂ = 42 min), likely due to the cyclopropyl group resisting oxidative degradation compared to the phenyl analog (t₁/₂ = 15 min) .

Selectivity Profiles :

- The target compound shows >50-fold selectivity for Kinase X over off-target Kinase Y, whereas the dihydrobenzodioxine analog exhibits only 10-fold selectivity. This underscores the role of the carboxamide moiety in enhancing target specificity.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of 1,2-dihydropyridine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a dihydropyridine core, a pyrazole moiety, and a cyclopropyl group. These structural characteristics contribute to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The compound's structure can be broken down into several key components:

- Dihydropyridine Core : Known for various biological activities.

- Pyrazole Moiety : Often associated with modulation of biological pathways.

- Cyclopropyl Group : Enhances chemical diversity and potential interactions with biological targets.

- Carboxamide Group : Increases solubility and biological interactions.

Table 1: Structural Components and Biological Activities

| Component | Structural Features | Biological Activity |

|---|---|---|

| Dihydropyridine | Core structure with methyl substitution | Antimicrobial |

| Pyridine | Contains nitrogen heterocycle | Anticancer |

| Pyrazole | Heterocyclic ring system | Anti-inflammatory |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the dihydropyridine core has been linked to the inhibition of bacterial growth through various mechanisms, including interference with cell wall synthesis and disruption of metabolic pathways.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Studies suggest that derivatives of dihydropyridines can function as inhibitors of specific kinases involved in cancer progression. For example, compounds targeting dihydrofolate reductase (DHFR) have shown promise in preclinical models for their ability to inhibit tumor growth.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound may be attributed to its ability to modulate inflammatory pathways. Research has demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the efficacy of a dihydropyridine derivative against human cancer cell lines. The compound demonstrated an IC50 value of 45.69 μM, indicating potent anticancer activity. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds. Testing against various bacterial strains revealed that the derivative exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

- Methodological Answer : A typical synthesis involves coupling pyrazole and dihydropyridine precursors under mild conditions. For example, a procedure analogous to uses a polar aprotic solvent (e.g., DMF), a base (K₂CO₃), and controlled stoichiometry of reactants. Reaction parameters such as temperature (room temperature vs. reflux), solvent choice, and catalyst presence should be optimized using Design of Experiments (DoE) principles to minimize side products and maximize yield .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

- Methodological Answer : Structural validation requires a combination of:

- ¹H/¹³C NMR to confirm substituent positions and integration ratios.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹).

- LC-MS for molecular weight confirmation and purity assessment.

Cross-referencing with computational predictions (e.g., NMR chemical shift databases) enhances accuracy .

Q. How can researchers predict the biological activity of this compound?

- Methodological Answer : Use computational tools like the PASS program for activity prediction (e.g., kinase inhibition, antimicrobial potential) and molecular docking to assess binding affinity to target proteins (e.g., ATP-binding pockets). Validate predictions with in vitro assays, prioritizing targets with high Pa (probability of activity) scores from PASS .

Q. What strategies mitigate solubility challenges during in vitro assays?

- Methodological Answer :

- Co-solvent systems (e.g., DMSO-water gradients) to enhance solubility.

- Salt formation or prodrug derivatization of the carboxamide group.

- Dynamic light scattering (DLS) to monitor aggregation in aqueous buffers.

Solubility parameters (LogP, polar surface area) should be calculated using tools like ACD/Labs Percepta .

Q. How should stability studies be designed to assess degradation under varying conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

- pH extremes (e.g., 1.2 for gastric fluid, 7.4 for plasma).

- Thermal stress (40–60°C) and oxidative conditions (H₂O₂).

Monitor degradation via HPLC-UV and identify byproducts using HRMS . Use Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in reactivity data?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and identify intermediates. For example, highlights using reaction path searches to explain unexpected regioselectivity in pyrazole cyclization. Compare computed activation energies with experimental kinetics to reconcile discrepancies .

Q. What advanced methodologies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Fragment-based drug design : Synthesize analogs with systematic substitutions (e.g., cyclopropyl → other alkyl groups) and correlate activity changes.

- Free-energy perturbation (FEP) simulations to quantify binding energy contributions of specific substituents.

- Cryo-EM or X-ray crystallography to resolve ligand-target complexes .

Q. How can heterogeneous catalysis improve the scalability of synthesis?

- Methodological Answer : Replace homogeneous catalysts with heterogeneous alternatives (e.g., immobilized Pd nanoparticles) to enhance recyclability. Use process simulation tools (Aspen Plus) to optimize flow chemistry setups, minimizing solvent waste and reaction time .

Q. What mechanistic insights explain conflicting biological activity across cell lines?

- Methodological Answer : Perform phosphoproteomics or RNA-seq on treated vs. untreated cells to identify off-target effects. Use kinome-wide profiling (e.g., KinomeScan) to assess selectivity. Differences in cell membrane permeability (via PAMPA assays ) or metabolic stability (via microsomal incubation ) may also explain variability .

Q. How can machine learning optimize reaction conditions for novel derivatives?

- Methodological Answer :

Train models on datasets combining reaction descriptors (e.g., solvent polarity, temperature) and outcome metrics (yield, purity). Tools like ICReDD’s reaction informatics platform ( ) integrate quantum calculations and experimental data to recommend optimal conditions. Validate predictions with high-throughput robotic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.